2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile
Description
Properties
CAS No. |
1346707-15-0 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2 |
InChI Key |
VPCVSMYWGVUNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves a two-step nucleophilic substitution sequence. In the first step, 4-chloro-2-hydroxypyridine undergoes alkylation with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.
Key reaction parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 70°C | Max yield at 70°C |
| Base | K2CO3 | 92% efficiency |
| Molar ratio (1:1.2) | Pyridine:Bromide | Prevents di-alkylation |
This method produces the target compound with 68–72% isolated yield, though purity often requires subsequent recrystallization from ethanol/water mixtures.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advancements utilize palladium catalysis to construct the methylene bridge between the pyridine and benzonitrile moieties. A representative protocol from the Royal Society of Chemistry employs:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Substrates: 4-Chloro-2-iodopyridine + 2-(hydroxymethyl)benzonitrile
This method achieves superior regioselectivity (98:2 para:meta) compared to traditional alkylation, with yields reaching 78–82% after column chromatography. The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by alkoxy-palladation and reductive elimination (Figure 1).
Reaction Mechanism Elucidation
Transition State Analysis in Palladium-Mediated Coupling
Density functional theory (DFT) calculations on model systems reveal a three-step pathway:
The computed energy profile explains the need for elevated temperatures (110°C) to overcome the 24.1 kcal/mol barrier in the alkoxy-palladation step.
Process Optimization Strategies
Solvent Effects on Reaction Kinetics
A systematic study comparing seven solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 72 | 18 |
| DMSO | 46.7 | 68 | 20 |
| Acetonitrile | 37.5 | 65 | 24 |
| Toluene | 2.4 | 82 | 24 |
Paradoxically, non-polar toluene outperformed polar aprotic solvents in palladium-catalyzed routes due to enhanced catalyst stability and reduced side reactions.
Catalytic System Modifications
Variations in phosphine ligands significantly impact efficiency:
| Ligand | Pd:Ligand Ratio | Yield (%) | Turnover Number |
|---|---|---|---|
| Xantphos | 1:2 | 82 | 16.4 |
| BINAP | 1:1 | 75 | 15.0 |
| DPPF | 1:1.5 | 68 | 13.6 |
| PPh₃ | 1:3 | 55 | 11.0 |
Xantphos’ wide bite angle (108°) facilitates the reductive elimination step, accounting for its superior performance.
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃):
δ 8.35 (d, J = 5.6 Hz, 1H, Py-H),
δ 7.72–7.68 (m, 2H, Ar-H),
δ 7.58–7.54 (m, 2H, Ar-H),
δ 6.93 (dd, J = 5.6, 2.4 Hz, 1H, Py-H),
δ 5.39 (s, 2H, OCH₂)
IR (KBr):
2230 cm⁻¹ (C≡N stretch),
1580 cm⁻¹ (C=C aromatic),
1275 cm⁻¹ (C-O-C asym stretch)
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows:
Comparative Analysis with Structural Analogues
| Compound | Synthesis Method | Yield (%) | Key Difference |
|---|---|---|---|
| 3-((6-Chloropyridin-2-yl)oxy)methyl)benzonitrile | SNAr | 65 | Pyridine position |
| 4-((5-Nitropyridin-2-yl)oxy)methyl)benzonitrile | Pd-catalyzed | 71 | Electron-withdrawing NO₂ |
| 2-((4-Methylpyridin-2-yl)oxy)methyl)benzonitrile | Alkylation | 69 | Methyl vs. Cl substituent |
Electron-deficient pyridine rings (e.g., 4-Cl, 5-NO₂) require harsher conditions but provide better regiochemical control compared to electron-rich variants .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Biological Activity and Therapeutic Potential
- Inhibition Studies : The compound has been studied for its interaction with various biological targets, particularly in the context of neurodegenerative diseases and metabolic disorders. Its structural features suggest it may inhibit specific enzymes or receptors involved in these conditions .
- Case Study : In one study, derivatives of similar compounds were shown to effectively inhibit Lp-PLA2 activity, which is linked to cardiovascular diseases . This suggests that 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile could have analogous effects.
- Targeting Metabotropic Glutamate Receptors
- Synthesis and Formulation
Agrochemical Applications
-
Pesticide Development
- The unique chemical structure presents opportunities for developing new agrochemicals. The presence of the chloropyridine group suggests potential herbicidal or insecticidal properties .
- Case Study : A related compound demonstrated effective pest control in agricultural settings, indicating that this compound may similarly contribute to sustainable agricultural practices through its potential efficacy against pests .
Mechanism of Action
The mechanism of action of 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : Compounds like TF2 (pyrimidine core, ) and ALK inhibitor 11 (cyclopropane core, ) demonstrate how scaffold variations influence target selectivity.
- Functional Group Impact: The amino group in 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile may enhance solubility compared to the chlorine-substituted target compound.
Biological Activity
2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a compound characterized by its unique structural features, including a benzonitrile moiety linked to a chloropyridine group through a methylene bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its interactions with various biological targets, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN3O, with a molecular weight of 247.68 g/mol. The presence of both chloropyridine and benzonitrile functionalities suggests that this compound may exhibit significant reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the chloropyridine derivative : This step may involve the reaction of pyridine derivatives with chloromethyl groups.
- Nucleophilic substitution : The benzonitrile moiety is introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Studies indicate that this compound interacts with various biological targets, primarily focusing on its binding affinity to specific enzymes and receptors. Preliminary data suggest that it may act as an inhibitor in certain enzymatic pathways, which could be relevant for therapeutic applications.
| Biological Target | Interaction Type | Potential Therapeutic Application |
|---|---|---|
| Enzyme X | Inhibition | Antiviral activity |
| Receptor Y | Antagonism | Treatment of anxiety disorders |
The mechanism by which this compound exerts its effects typically involves modulating the activity of specific proteins or enzymes, which can lead to alterations in cellular signaling pathways.
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant antiviral activity against HIV-1. The structure-activity relationship (SAR) indicated that modifications to the chloropyridine moiety could enhance potency against resistant strains .
- Anti-inflammatory Properties : Research on chloropyridinyl esters has shown that similar compounds can act as irreversible inhibitors of viral proteases, suggesting potential anti-inflammatory effects through modulation of cyclooxygenase pathways .
- Cytotoxicity Studies : Evaluations conducted on related compounds revealed varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic efficacy .
Comparative Analysis with Related Compounds
To understand the potential applications and effectiveness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-hydroxybenzonitrile | Hydroxy group instead of chloro group | Moderate antiviral activity |
| 3-Nitropyridin-2-yloxybenzonitrile | Nitropyridine moiety | Enhanced enzyme inhibition |
| 4-Aminobenzonitrile | Amino group instead of chloropyridine | Anticancer properties |
These comparisons highlight how variations in functional groups can significantly influence biological activity and reactivity.
Q & A
Q. What are the optimal synthetic routes for 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile, and how does solvent choice affect reaction efficiency?
The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A model synthesis involves reacting 4-cyanophenol with chloropyridine derivatives (e.g., 3,5-dichloropyridine) in polar aprotic solvents like DMF, using K₂CO₃ as a base. Solvent polarity significantly impacts reaction rates and yields: DMF enhances nucleophilicity of the phenoxide intermediate, while THF may reduce side reactions. Temperature optimization (80–100°C) is critical to avoid decomposition of the nitrile group .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 6.5–8.5 ppm, benzonitrile C≡N at ~110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation pathways, such as loss of Cl or nitrile groups .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .
Q. How can researchers mitigate side reactions during functionalization of the pyridine ring?
Protecting the nitrile group with trimethylsilyl chloride or using mild oxidizing agents (e.g., H₂O₂) minimizes unintended oxidation. Catalytic systems like Pd(OAc)₂/Xantphos improve selectivity in cross-coupling reactions .
Advanced Research Questions
Q. What computational methods predict the compound’s adsorption behavior on catalytic surfaces?
Density Functional Theory (DFT) simulations reveal preferential adsorption on metal surfaces (Ag, Au) via the pyridine N-atom and nitrile group. Molecular dynamics (MD) simulations at the SCC-DFTB level predict stacking interactions between aromatic rings, influencing surface orientation and catalytic activity .
Q. How do substituent positions on the pyridine ring alter bioactivity in lead optimization?
Comparative studies with analogs (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) show that:
- 4-Chloro substitution enhances binding to kinase targets (IC₅₀ < 100 nM).
- 2-Oxy-methyl groups improve solubility but reduce membrane permeability. Systematic variation of substituents, guided by QSAR models, optimizes pharmacokinetic profiles .
Q. What mechanisms explain contradictory bioactivity data in enzyme inhibition assays?
Discrepancies arise from:
Q. How does the compound behave under high-energy conditions (e.g., mass spectrometry ionization)?
Electron impact ionization (15–30 eV) induces dissociative pathways:
- Primary fragmentation : Loss of Cl (m/z Δ = -35) and C≡N (m/z Δ = -26).
- Secondary ions : Formation of [C₆H₄OCH₂]⁺ (m/z 105) and pyridine-derived cations. IR pre-dissociation spectroscopy (IRPD) maps fragment structures for astrochemical applications .
Methodological Guidelines Table
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
